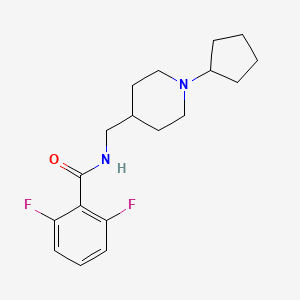

![molecular formula C17H16N4O B2499451 (Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide CAS No. 1322283-06-6](/img/structure/B2499451.png)

(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazo[1,2-a]pyrimidines are a class of nitrogen heterocycles that are found in nature and can be synthesized . They are found in various living systems, from the smallest prokaryotes to the largest eukaryotes . Many drugs contain these moieties at their cores due to their ability to bind with various living systems .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyrimidines has been achieved through different chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reactions, and carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formations .Chemical Reactions Analysis

Imidazo[1,2-a]pyrimidines can undergo various chemical reactions for direct functionalization . These reactions can be facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Scientific Research Applications

- Imidazo[1,2-a]pyridine derivatives have shown promise as covalent anticancer agents. Researchers have utilized this scaffold to develop novel KRAS G12C inhibitors, which target a specific mutation associated with cancer cells . These inhibitors hold potential for treating intractable cancers and represent an exciting avenue for further exploration.

- The aromatic nature of imidazo[1,2-a]pyridine derivatives makes them suitable for optoelectronic applications. Their luminescent properties have led to innovations in materials science, including the development of organic light-emitting diodes (OLEDs) and other light-emitting devices .

- Researchers have explored these compounds for sensor applications due to their responsiveness to external stimuli. Imidazo[1,2-a]pyridine derivatives can be incorporated into chemical sensors, biosensors, and environmental monitoring devices .

- The luminescent properties of these derivatives make them valuable as imaging agents. They can be used in confocal microscopy to visualize cellular structures and processes with high resolution .

- Beyond anticancer agents, imidazo[1,2-a]pyridine derivatives may find applications in other therapeutic areas. Their diverse chemical properties make them attractive candidates for drug discovery and development .

- In vitro studies have demonstrated the inhibitory activity of synthetic imidazo[1,2-a]pyridine compounds against various tumor cell lines. For example, compound 13k exhibited potent inhibitory effects across different cell lines .

Anticancer Agents

Optoelectronic Devices

Sensors

Confocal Microscopy and Imaging

Drug Development

Biological Evaluation

Future Directions

properties

IUPAC Name |

(Z)-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)but-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O/c1-3-5-16(22)19-14-10-13(7-6-12(14)2)15-11-21-9-4-8-18-17(21)20-15/h3-11H,1-2H3,(H,19,22)/b5-3- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNPKOGILAHCPKN-HYXAFXHYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\C(=O)NC1=C(C=CC(=C1)C2=CN3C=CC=NC3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)but-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclopropanecarboxamide hydrochloride](/img/structure/B2499372.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499378.png)

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)isoquinolin-1(2H)-one](/img/structure/B2499380.png)

![(E)-methyl 2-(6-fluoro-2-((3-methylisoxazole-5-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2499381.png)

![2-[(3-ethyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B2499382.png)

![3-benzyl-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2499383.png)

![N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2499388.png)